2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide is a synthetic organic compound It is characterized by the presence of bromine, dimethylphenoxy groups, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol.
Acetylation: The brominated phenol is then acetylated to form 2-(4-bromo-2,6-dimethylphenoxy)acetyl chloride.
Hydrazine Reaction: The acetyl chloride is reacted with hydrazine to form the hydrazide intermediate.
Condensation Reaction: Finally, the hydrazide is condensed with an appropriate aldehyde or ketone to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazinylidene moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They may also be studied for their antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-chloro-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
- 2-(4-fluoro-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-fluoro-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Uniqueness
The uniqueness of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide lies in its specific substitution pattern and the presence of bromine atoms. This gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O4/c1-13-7-17(23)8-14(2)21(13)31-11-19(29)27-25-5-6-26-28-20(30)12-32-22-15(3)9-18(24)10-16(22)4/h5-10H,11-12H2,1-4H3,(H,27,29)(H,28,30)/b25-5+,26-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUHLSIXXONCE-GQBJSJAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2C)Br)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2C)Br)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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